molecular formula C12H12Cl3F3NO5P B3039642 dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate CAS No. 124345-38-6

dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate

Cat. No.: B3039642
CAS No.: 124345-38-6
M. Wt: 444.6 g/mol
InChI Key: CDMXYWJALODUKY-UHFFFAOYSA-N
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Description

Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is a highly substituted organophosphonate compound. Its structure features a trichloroethyl group, a dimethyl phosphonate ester, and a 3-(trifluoromethyl)anilino carbonyloxy moiety.

Properties

IUPAC Name

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3F3NO5P/c1-22-25(21,23-2)9(11(13,14)15)24-10(20)19-8-5-3-4-7(6-8)12(16,17)18/h3-6,9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMXYWJALODUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)OC(=O)NC1=CC=CC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3F3NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2,2,2-trichloroethyl phosphonate with 3-(trifluoromethyl)aniline under controlled conditions to form the desired product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the phosphonate group contribute to its reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 2-Oxo-2-Arylethylphosphonates ()
  • Structural Differences : These compounds replace the trichloroethyl group with a 2-oxo-2-arylethyl chain and use diethyl phosphonate esters instead of dimethyl.
  • Synthesis: Synthesized via reaction of 2-bromo-1-aryl-ethanones with triethylphosphite at 80°C, followed by purification via column chromatography. The target compound likely requires similar phosphonate esterification but with trichloro-substituted intermediates .
2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates ()
  • Structural Differences : These analogs substitute the trichloroethyl group with a trifluoroethyl chain and use a methyl phosphonate ester.
  • Synthesis: Prepared via Steglich esterification of dimethyl phosphonates with 2,2,2-trifluoroethanol. The target compound’s synthesis might involve analogous steps but with trichloroethanol derivatives .
  • Functional Comparison : The trifluoroethyl group offers lower electronegativity than trichloro, possibly reducing stability but improving solubility in hydrophobic environments.

Pesticide-Related Analogs ()

Compounds like etaconazole and propiconazole share halogenated aromatic rings but lack phosphonate groups.

  • Activity Comparison : The trichloro and trifluoromethyl groups in the target compound may enhance pesticidal efficacy compared to dichloro derivatives (e.g., propiconazole) due to increased electrophilicity and resistance to metabolic degradation .

Phosphonate Esters in Drug Development ()

European patents describe phosphonate-containing compounds with trifluoromethyl anilino groups, though these feature morpholine or pyrimidine rings instead of trichloroethyl chains.

  • Applications : Such compounds are often explored as kinase inhibitors or antimicrobial agents. The target compound’s trichloroethyl group could improve membrane permeability or target binding specificity compared to morpholine derivatives .

Data Tables for Comparative Analysis

Table 2: Functional Group Impact on Properties

Group Electronegativity Stability Bioactivity Potential
Trichloroethyl High High Enhanced pesticidal
Trifluoroethyl Moderate Moderate Improved solubility
2-Oxo-2-Arylethyl Low Variable Tunable via aryl group

Research Findings and Inferences

  • Synthetic Challenges : The trichloroethyl group in the target compound may necessitate stringent reaction conditions (e.g., controlled temperature) to avoid decomposition, as seen in analogous phosphonate syntheses .
  • Biological Performance : Compared to etaconazole, the phosphonate group and trichloro substituent could enhance binding to enzymes like acetylcholinesterase in pests, though in vitro studies are needed for confirmation .
  • Computational Predictions : Molecular docking tools (e.g., AutoDock Vina) could model the target compound’s affinity for pesticidal targets, leveraging its electronegative groups for stronger interactions .

Biological Activity

Dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate is a complex organophosphorus compound with significant biological activity. This article explores its cytogenetic, mutagenic, and embryotoxic effects based on various studies, highlighting its potential implications in toxicology and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₄Cl₃F₃N₂O₃P
  • Molecular Weight : 397.60 g/mol

This compound features a phosphonate group, which is common in organophosphorus compounds known for their biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Cytogenetic Effects : A study indicated that a single dose of 81 mg/kg significantly increased chromosome aberrations in the bone marrow cells of CFLP mice. This suggests potential genotoxicity associated with the compound .
  • Mutagenic Activity : In dominant lethal mutation assays, administration of the compound resulted in a slight increase in fetal mortality in DBA mice, indicating mutagenic potential under specific conditions. However, no significant effects were observed in AB Jena/Halle mice under similar dosages .
  • Embryotoxicity : The compound was also evaluated for embryotoxic effects. The results indicated that it could lead to increased fetal mortality rates when administered to pregnant mice at high doses .

Table 1: Summary of Biological Effects

Study ReferenceDosage (mg/kg)Effect ObservedType of Study
81Increased chromosome aberrationsCytogenetic Study
81Slight increase in fetal mortalityDominant Lethal Mutation Assay

The biological activity of this compound is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine at synaptic clefts and subsequent neurotoxicity. Studies have shown that the compound's phosphonate group can effectively bind to the active site of AChE, resulting in prolonged neurotransmitter action and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate
Reactant of Route 2
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dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate

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